molecular formula C7H5BrO3 B121421 4-Bromo-3-hydroxybenzoic acid CAS No. 14348-38-0

4-Bromo-3-hydroxybenzoic acid

Cat. No. B121421
Key on ui cas rn: 14348-38-0
M. Wt: 217.02 g/mol
InChI Key: PAJSESFUWIYFNF-UHFFFAOYSA-N
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Patent
US06787550B1

Procedure details

This acid was prepared in similar way to that described by Buehler et al (Buehler, C. A., Harris, J. O., Shacklett, C and Block, B. P.; J. Am. Chem. Soc., 68, 574-577 (1946)). To a stirred suspension of 3-hydroxybenzoic acid (50.0 g, 0.362 mol) in acetic acid (495 ml), at RT under argon, was added a solution of bromine (57.97 g, 0.3627 mol) in acetic acid (192 ml) over 2 h. During the addition the internal temperature rose from 18.0 to 22.0° C. The mixture was stirred for 21 h and then concentrated under vacuum, where approximately (500 ml) of distillate was collected. The resulting concentrated solution was stored at 4° C. for 2 h. The resulting white solid was filtered off and washed with cold water (100 ml). This solid was dissolved in a minimum volume of boiling water (220 ml), filtered and allowed to cool to room temperature. The resulting solid was removed by filtration, washed with cold water and dried in a vacuum oven at 58° C. to give the title compound (12.50 g, yield 15.9%), mp=231-232° C., (lit mp 225-226° C.)1.
[Compound]
Name
1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
495 mL
Type
solvent
Reaction Step Two
Quantity
57.97 g
Type
reactant
Reaction Step Three
Quantity
192 mL
Type
solvent
Reaction Step Three
Yield
15.9%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Br:11]Br>C(O)(=O)C>[Br:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[OH:1]

Inputs

Step One
Name
1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
495 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
57.97 g
Type
reactant
Smiles
BrBr
Name
Quantity
192 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This acid was prepared in similar way to
ADDITION
Type
ADDITION
Details
During the addition the internal temperature
CUSTOM
Type
CUSTOM
Details
rose from 18.0 to 22.0° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum, where approximately (500 ml) of distillate
CUSTOM
Type
CUSTOM
Details
was collected
WAIT
Type
WAIT
Details
The resulting concentrated solution was stored at 4° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered off
WASH
Type
WASH
Details
washed with cold water (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in a minimum volume of boiling water (220 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 58° C.

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 15.9%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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